molecular formula C25H36O6 B041479 (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one CAS No. 137174-25-5

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Cat. No. B041479
M. Wt: 432.5 g/mol
InChI Key: UEXJIOHTZFZGOQ-KWVAZRHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one is a complex organic molecule with a molecular formula of C32H44O7 . It has a molecular weight of 540.7 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple rings and functional groups. The structure includes hydroxy groups, acetyl groups, and a propyl group . The InChI representation of the molecule is InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29?,30-,31-,32+/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 540.7 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Therapeutic Potential of Drug Derivatives

Research on Tamoxifen, a pioneering drug used for the treatment of estrogen receptor-positive breast cancer, highlights the continuous efforts to synthesize novel derivatives to understand mechanisms of drug action and generate new agents with reduced side effects for therapeutic targets. This approach underscores the importance of chemical derivatives in enhancing drug efficacy and safety (Shagufta & Irshad Ahmad, 2018).

Advancements in Imaging Techniques

Developments in amyloid imaging ligands for Alzheimer's disease, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene, demonstrate the critical role of chemical compounds in early disease detection and evaluation of anti-amyloid therapies. This highlights the compound's utility in understanding pathophysiological mechanisms and advancing diagnostic methods (A. Nordberg, 2007).

Understanding Metabolic Fate and Toxicity

Studies on the metabolic fate of Amitriptyline and Nortriptyline elucidate the metabolic pathways and enzymatic interactions of compounds, contributing to safer drug development by identifying potential toxicities and optimizing therapeutic dosages (U. Breyer‐Pfaff, 2004).

Exploring Anti-Inflammatory Properties

Research into the anti-inflammatory properties of Hydroxycinnamic acids and their structure-activity relationships illustrates the potential of naturally occurring compounds in managing oxidative stress-related diseases. This underscores the value of detailed chemical analysis in discovering novel therapeutic agents (N. Razzaghi-Asl et al., 2013).

properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXJIOHTZFZGOQ-KWVAZRHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

CAS RN

137174-25-5
Record name 1,2-Dihydrobudesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137174255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIHYDROBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CM8K04THA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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